molecular formula C20H19N3O5S B2856494 3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 398999-99-0

3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2856494
CAS No.: 398999-99-0
M. Wt: 413.45
InChI Key: SNPQUJIDCGSTNA-UHFFFAOYSA-N
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Description

The compound “3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, a benzofuran moiety, and an amide group . Pyrrolidine is a five-membered nitrogen-containing heterocycle widely used in medicinal chemistry . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings, found naturally in plants and also obtained through synthetic reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring and the benzofuran moiety, followed by the introduction of the amide group . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The benzofuran ring can be constructed through various synthetic reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a benzofuran moiety, and an amide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzofuran moiety is composed of fused benzene and furan rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The pyrrolidine ring and the benzofuran moiety could potentially undergo various chemical reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyrrolidine ring and the benzofuran moiety . These features could affect properties such as solubility, stability, and reactivity.

Scientific Research Applications

Pharmacological Applications and Selectivity

Research has shown that compounds with pyrrolidinylsulfonyl benzamido benzofuran structures exhibit high affinity for specific receptors, such as κ-opioid receptors (KORs), indicating potential for treating depression and addiction disorders. For example, PF-04455242, a compound featuring a related structure, demonstrated selectivity for KORs over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. This selectivity was evident both in vitro and in vivo, with the compound showing potential antidepressant-like efficacy and therapeutic potential in treating cocaine-seeking behavior in mouse models (Grimwood et al., 2011).

Chemical Properties and Functional Applications

Related compounds have also been synthesized and characterized for their unique chemical properties, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive behaviors. These properties are significant for developing new materials with potential applications in sensing, imaging, and optoelectronics. For instance, pyridyl substituted benzamides have been studied for their luminescent properties and responsiveness to mechanical stimuli (Srivastava et al., 2017).

Antimicrobial and Anticancer Potential

Benzofuran carboxamide derivatives have been explored for their biological activities, including cholinesterase inhibitory activity and potential anticancer properties. For example, benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives exhibited potent butyrylcholinesterase inhibitory activity and effects on Aβ self-aggregation, suggesting a role in treating neurodegenerative diseases (Abedinifar et al., 2018). Additionally, novel indenopyridine derivatives, incorporating benzofuran units, showed significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of benzofuran derivatives in cancer therapy (Ghorab & Al-Said, 2012).

Future Directions

The compound “3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” could be a subject of future research due to the biological activities associated with its structural features . Further studies could explore its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c21-19(24)18-17(15-5-1-2-6-16(15)28-18)22-20(25)13-7-9-14(10-8-13)29(26,27)23-11-3-4-12-23/h1-2,5-10H,3-4,11-12H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPQUJIDCGSTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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